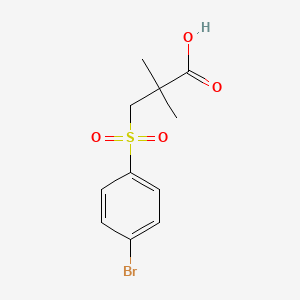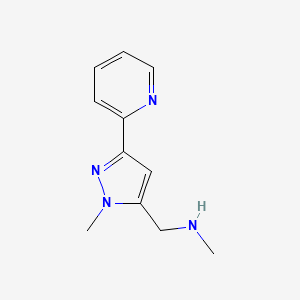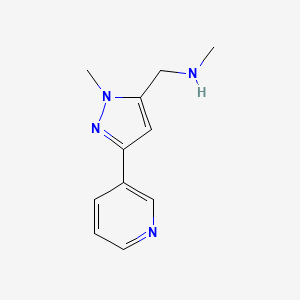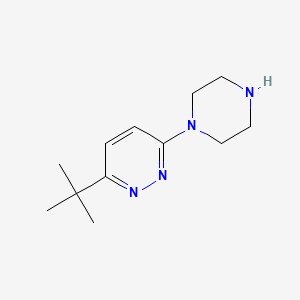
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid
Vue d'ensemble
Description
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid (BB-DMP) is an organic acid that has become increasingly important in the field of scientific research. It is a versatile compound that has a variety of applications in the laboratory, including its use as a reagent for the synthesis of compounds, as well as its ability to act as a catalyst for biochemical and physiological processes. BB-DMP has been studied extensively in recent years, and its potential applications in the laboratory are still being explored.
Applications De Recherche Scientifique
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid has a variety of applications in scientific research. It has been used as a reagent for the synthesis of various compounds, such as amines and alcohols, as well as for the preparation of polymers and other materials. Additionally, it has been used as a catalyst for the synthesis of peptides and proteins, as well as for the hydrolysis of esters and amides. This compound has also been used in the synthesis of small molecules, such as drugs and pharmaceuticals, and in the preparation of organic dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid is not fully understood. However, it is believed that it acts as a catalyst for a variety of biochemical and physiological processes. It has been shown to be an effective catalyst for the hydrolysis of esters and amides, as well as for the synthesis of peptides and proteins. Additionally, it has been used as a catalyst for the synthesis of small molecules, such as drugs and pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on biochemical and physiological processes. For example, it has been shown to be an effective catalyst for the hydrolysis of esters and amides, as well as for the synthesis of peptides and proteins. Additionally, it has been used as a catalyst for the synthesis of small molecules, such as drugs and pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. Additionally, it is a versatile compound that can be used for a variety of applications. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively unstable compound, and it is sensitive to light and heat. Additionally, it is not suitable for use in reactions involving nucleophiles, as it is prone to side reactions.
Orientations Futures
The potential future directions for 3-(4-Bromobenzenesulfonyl)-2,2-dimethylpropionic acid are numerous. It could be used in the synthesis of more complex molecules, such as drugs and pharmaceuticals. Additionally, it could be used in the preparation of polymers and other materials. It could also be used in the synthesis of peptides and proteins, as well as for the hydrolysis of esters and amides. Additionally, it could be used in the synthesis of organic dyes and pigments, as well as for the preparation of small molecules. Finally, it could be used in the study of biochemical and physiological processes, such as enzyme kinetics and cell signaling.
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4S/c1-11(2,10(13)14)7-17(15,16)9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXVLPREBBEKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1470439.png)
![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1470440.png)
![2-amino-1-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470441.png)
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1470442.png)

![1-ethyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1470446.png)


![1-Methyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1470451.png)
![1-[3-(2,2-Difluoropropoxy)-phenyl]-ethanone](/img/structure/B1470452.png)


